5-Borono-2-methoxybenzenesulfonamide
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Overview
Description
5-Borono-2-methoxybenzenesulfonamide is an organic compound that features both boronic acid and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of 5-Borono-2-methoxybenzenesulfonamide may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Borono-2-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Borono-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Borono-2-methoxybenzenesulfonamide involves its interaction with molecular targets through its boronic acid and sulfonamide groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The sulfonamide group can interact with various biological targets, potentially inhibiting enzyme activity by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonamide: Similar structure but with a bromine atom instead of a boronic acid group.
N-Benzyl-5-bromo-2-methoxybenzenesulfonamide: Contains a benzyl group and a bromine atom, used in similar applications.
Uniqueness
5-Borono-2-methoxybenzenesulfonamide is unique due to the presence of both boronic acid and sulfonamide groups, which provide a combination of reactivity and functionality not found in many other compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
(4-methoxy-3-sulfamoylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4,10-11H,1H3,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBHUCHZATZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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